molecular formula C15H28N2 B10884505 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

Cat. No.: B10884505
M. Wt: 236.40 g/mol
InChI Key: YVMFYUQRJHTFPJ-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a piperazine derivative characterized by a branched butan-2-yl group at the N1-position and a cyclohex-3-enylmethyl substituent at the N4-position. Its molecular formula is C15H26N2, with a molecular weight of 234.38 g/mol. The cyclohexene moiety may influence lipophilicity and conformational flexibility, while the branched alkyl chain could modulate metabolic stability.

Properties

Molecular Formula

C15H28N2

Molecular Weight

236.40 g/mol

IUPAC Name

1-butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine

InChI

InChI=1S/C15H28N2/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15/h4-5,14-15H,3,6-13H2,1-2H3

InChI Key

YVMFYUQRJHTFPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2CCC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine typically involves the reaction of piperazine with butan-2-yl halide and cyclohex-3-en-1-ylmethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions may include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound. The purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs for the treatment of various diseases. It may act as a lead compound for drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action may vary depending on the specific application and the biological system being studied. Further research is needed to elucidate the detailed molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives are widely explored for diverse biological activities. Below is a comparative analysis of the target compound and analogues with structural or functional similarities:

Structural Analogues

1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine ()
  • Molecular Formula : C19H28N2
  • Key Features : Retains the cyclohexenylmethyl group but substitutes the butan-2-yl with a 4-methylbenzyl group.
  • Implications: The aromatic benzyl group may enhance π-π interactions in receptor binding, contrasting with the aliphatic butan-2-yl group in the target compound. No biological data are reported, but such substitutions are common in anticancer and CNS-targeting agents .
1-(3-Cyclohexen-1-ylcarbonyl)-4-methylpiperazine ()
  • Molecular Formula : C12H18N2O
  • Key Features : Replaces the methylene linkage with a carbonyl group, introducing a ketone functionality.

Functional Analogues

Cytotoxic 1-(4-Chlorobenzhydryl)piperazine Derivatives ()
  • Key Features : Derivatives with 4-chlorobenzhydryl and benzoyl substituents.
  • Activity: Demonstrated IC50 values in the nanomolar to micromolar range against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. Compound 5a showed time-dependent cytotoxicity, suggesting stable in situ activity.
  • Comparison : The target compound lacks aromatic/electron-withdrawing groups linked to its piperazine core, which may reduce cytotoxicity compared to these derivatives .
Dopamine D2 Receptor-Binding Piperazines ()
  • Example : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine.
  • Activity: High affinity for dopamine D2 receptors (nanomolar range), attributed to the nitrobenzyl and methoxyphenyl groups.
  • Comparison : The target compound’s aliphatic substituents may limit receptor binding specificity, as aromatic groups are critical for orthosteric/allosteric interactions in CNS targets .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • Analogues with polar groups (e.g., carbonyl in ) exhibit higher solubility, while aromatic derivatives () balance lipophilicity and π-stacking capacity.

Metabolic Stability

  • Piperazines with branched alkyl chains (e.g., butan-2-yl) may resist oxidative metabolism better than straight-chain analogues. However, the cyclohexene moiety could be susceptible to epoxidation or hydroxylation .

Table 1: Comparative Analysis of Piperazine Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
1-(Butan-2-yl)-4-(cyclohex-3-enylmethyl)piperazine C15H26N2 Butan-2-yl, cyclohexenylmethyl Unknown (structural focus)
1-(3-Cyclohexenylmethyl)-4-(4-methylbenzyl)piperazine C19H28N2 4-Methylbenzyl, cyclohexenylmethyl Not reported
1-(4-Chlorobenzhydryl)-4-benzoylpiperazine (5a) C24H22ClN3O 4-Chlorobenzhydryl, benzoyl IC50 = 0.8–5.2 µM (HEPG2, MCF7)
1-(2-Methoxyphenyl)-4-(nitrobenzyl)piperazine C18H22N4O3 2-Methoxyphenyl, nitrobenzyl Dopamine D2 affinity (Kd = 12 nM)
1-(3-Cyclohexenylcarbonyl)-4-methylpiperazine C12H18N2O Cyclohexenylcarbonyl, methyl Not reported

Biological Activity

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a complex organic compound that belongs to the piperazine class, characterized by its unique structural features including a piperazine ring and various substituents. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is C15H28N2C_{15}H_{28}N_2, comprising 15 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms. The piperazine ring structure allows for diverse chemical reactivity, including alkylation and acylation, which can influence its biological activity. The cyclohexene moiety contributes to its reactivity through electrophilic addition reactions due to the presence of a double bond.

Antipsychotic and Antidepressant Properties

Piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that compounds with similar structures may exhibit antipsychotic and antidepressant effects. For instance, studies have shown that certain piperazine derivatives can modulate serotonin receptor activity, which is crucial in the treatment of mood disorders.

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been documented in various studies. The introduction of specific substituents can enhance the efficacy against a range of pathogens. For example, compounds structurally related to 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine have demonstrated significant antibacterial and antifungal activities in vitro .

Cytotoxic Activity

A study focusing on piperazin-based structures investigated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity against lines such as HUH7 and U251, suggesting potential applications in cancer therapy . The mechanisms of action were linked to apoptosis induction and cell cycle arrest, highlighting the importance of structural modifications in enhancing biological activity.

Interaction with Biological Targets

Research employing computational docking studies has been utilized to predict the interaction of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine with various biological targets. These studies are essential for elucidating the compound's pharmacological profile and understanding its mechanism of action. Binding affinity studies suggest that this compound may interact favorably with specific receptors involved in neurotransmission .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine, it is useful to compare it with other piperazine derivatives:

Compound Name Structural Features Unique Aspects
PiperazineSix-membered ring with two nitrogen atomsBasic structure; diverse derivatives available
CyclohexeneSix-membered carbon ring with one double bondReactivity due to unsaturation
1-(Butanoyl)-piperazineSimilar piperazine structureDifferent functional group may alter activity
4-(Cyclopropyl)methylpiperazineContains a cyclopropaneSmaller ring could influence biological activity
1-(Hexanoyl)-4-piperidineSimilar amine structureLonger aliphatic chain may enhance lipophilicity

This table illustrates how structural variations can influence biological activities, emphasizing the need for further research on 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine.

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